molecular formula C12H9ClF3N3S B12928491 6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 86626-99-5

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No.: B12928491
CAS No.: 86626-99-5
M. Wt: 319.73 g/mol
InChI Key: ZPGNSAARMJEXRK-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agrochemicals.

Preparation Methods

The synthesis of 6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine with 4-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one: This compound has a similar pyrimidine core but differs in its substituents.

    4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine:

Properties

86626-99-5

Molecular Formula

C12H9ClF3N3S

Molecular Weight

319.73 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C12H9ClF3N3S/c1-20-11-18-9(13)6-10(19-11)17-8-4-2-7(3-5-8)12(14,15)16/h2-6H,1H3,(H,17,18,19)

InChI Key

ZPGNSAARMJEXRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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